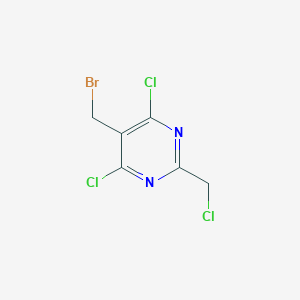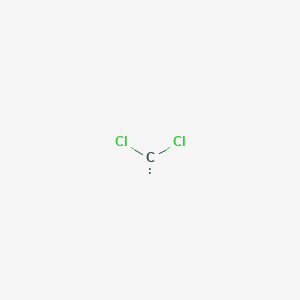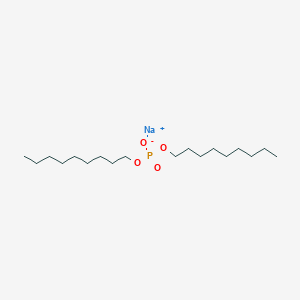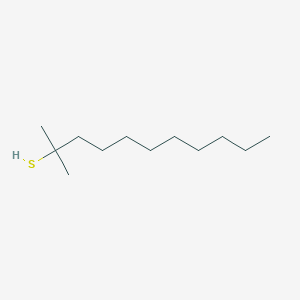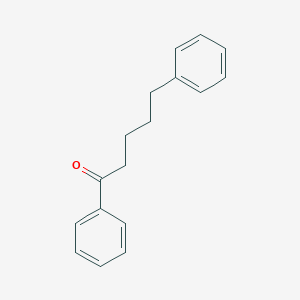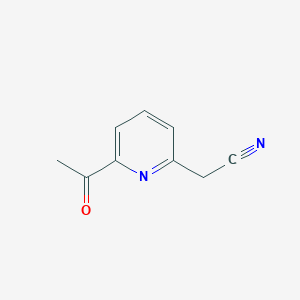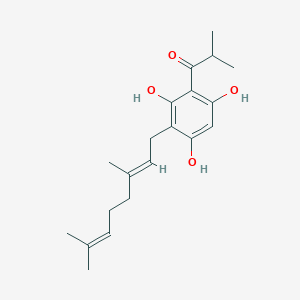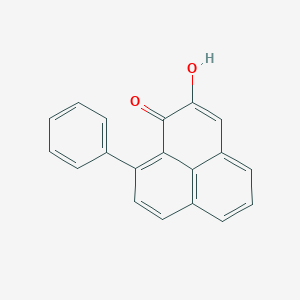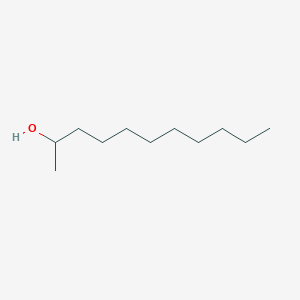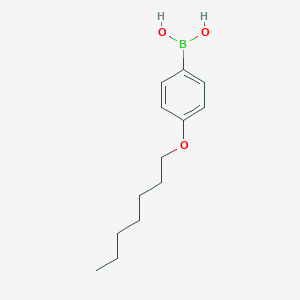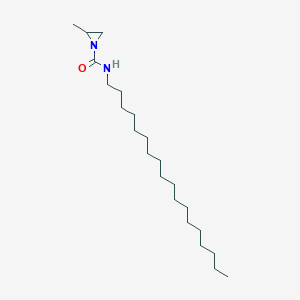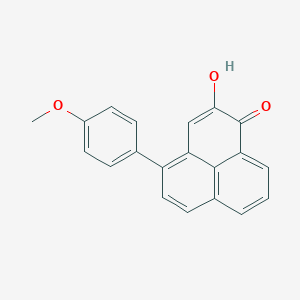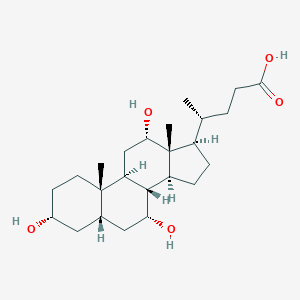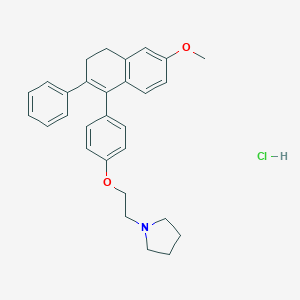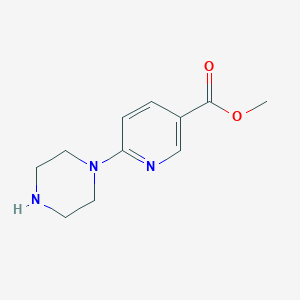
Methyl 6-piperazinonicotinate
Vue d'ensemble
Description
“Methyl 6-piperazinonicotinate” is a biochemical used for proteomics research . Its molecular formula is C11H15N3O2 and it has a molecular weight of 221.26 .
Molecular Structure Analysis
The molecular structure of “Methyl 6-piperazinonicotinate” is represented by the formula C11H15N3O2 . Unfortunately, the specific structural details are not provided in the search results.Applications De Recherche Scientifique
Anticonvulsant and Antimicrobial Activities
Methyl 6-piperazinonicotinate derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial properties. Compounds such as 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including those involving substituted piperazine, have shown potential in treating seizures and microbial infections. For instance, certain derivatives demonstrated protective effects against maximal electroshock (MES) induced seizures and exhibited antimicrobial activity against various fungi (Aytemir, Çalış, & Özalp, 2004).
Cancer Research
In the realm of cancer research, novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and showed promising antiproliferative effects against human cancer cell lines. Compounds within this series demonstrated significant activity, suggesting potential applications in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Flame Retardant Applications
Piperazine-phosphonates derivatives have been studied for their application as flame retardants on cotton fabric. Research into the thermal decomposition of cotton fabric treated with these derivatives has provided valuable insights into their mechanism of action, highlighting their potential in enhancing fire resistance in textiles (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).
Serotonin Receptor Antagonists
The design and synthesis of novel tricyclic benzoxazines have led to the discovery of potent 5-HT(1A/B/D) receptor antagonists, such as GSK588045. These compounds have shown promise in the development of faster-acting antidepressants/anxiolytics with reduced side effects, indicating potential applications in mental health treatment (Bromidge et al., 2010).
Antiviral Agents
Research into 6-aminoquinolone compounds has identified potent inhibitors of HIV-1 replication, suggesting the role of piperazine derivatives in the development of new antiviral agents. These findings indicate the potential for these compounds to contribute to the treatment of viral infections (Cecchetti et al., 2000).
Propriétés
IUPAC Name |
methyl 6-piperazin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-10(13-8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFYTTJLIFNUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566599 | |
| Record name | Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-piperazinonicotinate | |
CAS RN |
132144-03-7 | |
| Record name | Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

